1-Ethyl-4-iodobenzène

Vue d'ensemble

Description

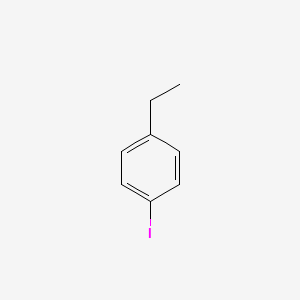

1-Ethyl-4-iodobenzene is a chemical compound with an aromatic ring that is used as a starting material for the synthesis of other compounds .

Synthesis Analysis

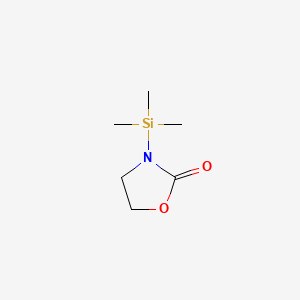

1-Ethyl-4-iodobenzene can be synthesized using iodine in acetonitrile at 40℃ for 1.5 hours . Another method involves the use of triethylsilane and indium (III) bromide in chloroform at 60℃ for 1 hour .Molecular Structure Analysis

The molecular formula of 1-Ethyl-4-iodobenzene is C8H9I . It has an aromatic ring with an ethyl group and an iodine atom attached to it .Chemical Reactions Analysis

1-Ethyl-4-iodobenzene is mainly used in cross-coupling reactions, such as the Suzuki reaction . It can be used to link two molecules together to form a new molecule .Physical and Chemical Properties Analysis

1-Ethyl-4-iodobenzene is a colorless to yellow to red-brown to brown liquid . It has a molecular weight of 232.06 . The compound is insoluble and sinks in water .Applications De Recherche Scientifique

Synthèse organique

Le 1-Ethyl-4-iodobenzène est un composé organique souvent utilisé en synthèse organique . Il s'agit d'un liquide clair incolore à jaune à brun avec un indice de réfraction de 1,5890-1,5930 à 20 °C .

Processus de couplage catalysés par les métaux

L'iodobenzène, un composé similaire au this compound, est utile comme substrat dans les processus de couplage catalysés par les métaux tels que la réaction de Heck et le couplage de Sonogashira . Au cours de ces réactions, l'iodobenzène passe par une addition oxydante .

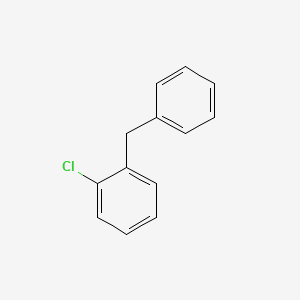

Synthèse du biphényle et du stilbène

L'iodobenzène peut être utilisé comme matière première pour la synthèse du biphényle et du stilbène . Cela suggère que le this compound pourrait potentiellement être utilisé de manière similaire.

Synthèse de 3-aryl-1,2,4-triazolo[4,3-a]pyridines

Le this compound pourrait potentiellement être utilisé dans la synthèse de 3-aryl-1,2,4-triazolo[4,3-a]pyridines . Cette stratégie efficace fournit une voie vers la synthèse de ces composés dans l'eau, ce qui élimine le besoin d'utiliser des solvants organiques volatils coûteux et dangereux .

Recherche de pharmacocinétique

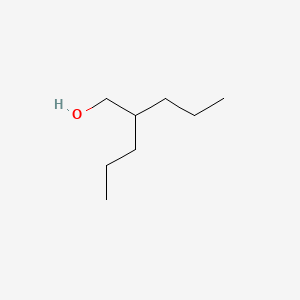

Les propriétés physicochimiques du this compound, telles que sa lipophilie et sa solubilité dans l'eau, en font un candidat potentiel pour la recherche de pharmacocinétique . Il a un log Po/w calculé (iLOGP) de 2,45, ce qui suggère qu'il a une lipophilie modérée .

Recherche de sécurité

Le this compound est également utilisé dans la recherche de sécurité. Ses données de sécurité, telles que ses mentions de danger et ses conseils de prudence, sont étudiées pour garantir une manipulation et une utilisation sûres .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that iodobenzene derivatives are often used as substrates in metal-catalyzed coupling processes .

Mode of Action

The mode of action of 1-Ethyl-4-iodobenzene is likely to involve its interaction with these metal catalysts in coupling reactions. These reactions are facilitated by the oxidative addition of iodobenzene .

Biochemical Pathways

It is known that iodobenzene derivatives can participate in various organic reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to various downstream effects, depending on the specific reaction conditions and the presence of other reactants.

Pharmacokinetics

It is known that 1-ethyl-4-iodobenzene can be analyzed using reverse phase high-performance liquid chromatography (hplc), which suggests that it has certain properties that allow it to be separated and detected in this manner .

Result of Action

The molecular and cellular effects of 1-Ethyl-4-iodobenzene’s action would depend on the specific reactions it is involved in. As a substrate in metal-catalyzed coupling reactions, it could contribute to the formation of various organic compounds .

Propriétés

IUPAC Name |

1-ethyl-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9I/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLSRHZMXAYDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179954 | |

| Record name | 1-Ethyl-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25309-64-2 | |

| Record name | 1-Ethyl-4-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25309-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-4-iodobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025309642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

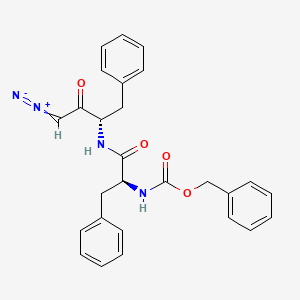

Feasible Synthetic Routes

Q1: How does 1-ethyl-4-iodobenzene influence the formation of heterodimeric capsules from cavitands 1a and 2a?

A1: Research indicates that 1-ethyl-4-iodobenzene acts as a guest molecule, promoting the formation of a heterodimeric capsule composed of tetracarboxyl-cavitand (1a) and tetra(3-pyridyl)-cavitand (2a) []. This assembly process is driven by a combination of factors:

- Hydrogen Bonding: The primary interaction holding the cavitand units (1a and 2a) together are four intermolecular CO₂H...N hydrogen bonds, forming a rim-to-rim arrangement. []

- CH-halogen Interactions: The iodine atom in 1-ethyl-4-iodobenzene interacts favorably with the inner protons of the methylene bridges (-O-H(out)CH(in)-O-) on the rims of the cavitands. These CH-halogen interactions contribute to the selective encapsulation of the guest molecule. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H,3H-Naphtho[1,8-cd]thiopyran](/img/structure/B1345620.png)